molecular formula C19H18N6O3 B11064405 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-methoxybenzyl)acetamide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B11064405
M. Wt: 378.4 g/mol
InChI Key: CJHXIEAURQTETL-UHFFFAOYSA-N
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-methoxybenzyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as nitriles and hydrazides under acidic or basic conditions.

    Synthesis of the Benzimidazole Ring: This step often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the oxadiazole and benzimidazole rings with the methoxybenzyl acetamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the oxadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or hydroxylamines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: It can be used in the design of novel materials with specific electronic, optical, or mechanical properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity, protein interactions, or cellular pathways.

Industry

    Polymer Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability, mechanical strength, or biodegradability.

    Agriculture: It may be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-methoxybenzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate
  • 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole

Uniqueness

The uniqueness of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-methoxybenzyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N6O3

Molecular Weight

378.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H18N6O3/c1-27-13-8-6-12(7-9-13)10-21-16(26)11-25-15-5-3-2-4-14(15)22-19(25)17-18(20)24-28-23-17/h2-9H,10-11H2,1H3,(H2,20,24)(H,21,26)

InChI Key

CJHXIEAURQTETL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Origin of Product

United States

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